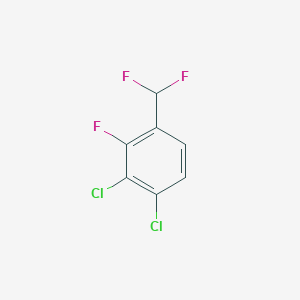

3,4-Dichloro-2-fluorobenzodifluoride

Description

Properties

IUPAC Name |

1,2-dichloro-4-(difluoromethyl)-3-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2F3/c8-4-2-1-3(7(11)12)6(10)5(4)9/h1-2,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSASBSVWVMHYFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)F)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

physicochemical properties of 3,4-Dichloro-2-fluorobenzodifluoride

An In-depth Technical Guide to the Physicochemical Properties of 3,4-Dichlorobenzotrifluoride

Disclaimer: The requested compound, "3,4-Dichloro-2-fluorobenzodifluoride," is not found in the available chemical literature. The data presented herein corresponds to 3,4-Dichlorobenzotrifluoride (CAS: 328-84-7), which is the likely intended compound based on common chemical nomenclature.

This technical guide provides a comprehensive overview of the physicochemical properties of 3,4-Dichlorobenzotrifluoride, tailored for researchers, scientists, and professionals in drug development. This document summarizes key quantitative data, outlines experimental protocols for property determination, and includes visualizations of relevant chemical processes.

Chemical Identity and Structure

3,4-Dichlorobenzotrifluoride is a halogenated aromatic compound with the molecular formula C7H3Cl2F3.[1][2][3][4] It is also known by other names such as 1,2-dichloro-4-(trifluoromethyl)benzene and 3,4-Dichloro-α,α,α-trifluorotoluene.[1][2][3][4][5]

| Identifier | Value |

| IUPAC Name | 1,2-Dichloro-4-(trifluoromethyl)benzene |

| CAS Number | 328-84-7[1][2][3][4] |

| Molecular Formula | C7H3Cl2F3[1][2][3][4] |

| Molecular Weight | 215.00 g/mol [1][2][6] |

| SMILES | C1=CC(=C(C=C1C(F)(F)F)Cl)Cl[1][2][7] |

| InChI Key | XILPLWOGHPSJBK-UHFFFAOYSA-N[1][2][3][4] |

Physicochemical Properties

3,4-Dichlorobenzotrifluoride is a colorless liquid with an aromatic odor.[1] It is insoluble in water but miscible with common organic solvents like ethanol, ether, benzene, and toluene.[8][9]

Tabulated Physical and Chemical Properties

| Property | Value | Source |

| Physical State | Liquid[1][2][7] | Sigma-Aldrich, PubChem |

| Appearance | Colorless, clear liquid[1][5] | PubChem, Cole-Parmer |

| Odor | Aromatic[1] | PubChem |

| Melting Point | -13 to -12 °C[1][2][7] | PubChem, Sigma-Aldrich |

| Boiling Point | 173-174 °C[1][2][7] | PubChem, Sigma-Aldrich |

| Density | 1.478 g/mL at 25 °C[1][2][7] | PubChem, Sigma-Aldrich |

| Vapor Pressure | 1.6 mmHg (at 20 °C)[2][7] | Sigma-Aldrich |

| Flash Point | 65 °C (closed cup)[1][2][7] | PubChem, Sigma-Aldrich |

| Refractive Index | 1.475 (at 20 °C, nD)[1][2][7] | PubChem, Sigma-Aldrich |

| Water Solubility | Insoluble[8][9] | Google Patents |

| Solubility | Soluble in petroleum ether and acetonitrile[1] | PubChem |

| LogP (Octanol/Water) | 4.012 (Calculated) | Cheméo |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of 3,4-Dichlorobenzotrifluoride. Infrared (IR) spectroscopy data is available from various sources.

| Spectrum Type | Source |

| ATR-IR | Bio-Rad Laboratories, Inc. (Sample from Sigma-Aldrich)[1] |

| FTIR | Bio-Rad Laboratories, Inc. (Sample from Sigma-Aldrich)[1] |

| Vapor Phase IR | Sigma-Aldrich Co. LLC[1] |

| 1H NMR, 13C NMR, MS | Available on platforms like ChemicalBook for related compounds.[10] |

Experimental Protocols

While specific experimental reports for the determination of every property of 3,4-Dichlorobenzotrifluoride are not detailed in the search results, standardized methods such as those from the OECD Guidelines for the Testing of Chemicals are typically employed.

Melting Point Determination (OECD 102)

A standard method for determining the melting point is the capillary method.

-

Apparatus: A melting point apparatus with a heated block and a thermometer or a digital temperature sensor.

-

Procedure:

-

A small, dry sample of the substance is introduced into a thin-walled capillary tube, sealed at one end.

-

The capillary tube is placed in the heating block of the apparatus.

-

The temperature is raised at a slow, controlled rate.

-

The temperature at which the substance is observed to melt is recorded as the melting point.

-

Boiling Point Determination (OECD 103)

The boiling point is determined using a dynamic method.

-

Apparatus: A distillation flask, a condenser, a thermometer, and a heating source.

-

Procedure:

-

The liquid is placed in the distillation flask.

-

The liquid is heated to its boiling point, and the vapor is allowed to condense on the thermometer.

-

The temperature at which the liquid and vapor phases are in equilibrium under a given pressure is recorded as the boiling point.

-

Density of Liquids (OECD 109)

Density can be measured using a hydrometer, a pycnometer, or an oscillating densitometer.

-

Apparatus: A calibrated pycnometer and a constant temperature bath.

-

Procedure:

-

The weight of the empty, dry pycnometer is determined.

-

The pycnometer is filled with the sample liquid and placed in a constant temperature bath until thermal equilibrium is reached.

-

The weight of the filled pycnometer is determined.

-

The density is calculated from the weight of the liquid and the known volume of the pycnometer.

-

Synthesis and Manufacturing

3,4-Dichlorobenzotrifluoride is an important intermediate in the synthesis of pharmaceuticals, pesticides, and dyes.[8][9][11] Several synthetic routes have been established.

Synthesis from 3,4-Dichlorotoluene

One common method involves the chlorination and subsequent fluorination of 3,4-dichlorotoluene.[1][8] This process avoids the formation of the 2,4-dichloro isomer, leading to a higher yield of the desired product.[8]

-

Step 1: Chlorination: 3,4-dichlorotoluene is reacted with chlorine gas at elevated temperatures (e.g., 120-125 °C) in the presence of a catalyst to produce 3,4-dichlorobenzotrichloride.[8]

-

Step 2: Fluorination: The resulting 3,4-dichlorobenzotrichloride is then reacted with a fluorinating agent, such as anhydrous hydrogen fluoride, to yield 3,4-Dichlorobenzotrifluoride.[1]

Synthesis Workflow Diagram

Caption: A generalized workflow for the synthesis of 3,4-Dichlorobenzotrifluoride.

Applications in Drug Development

The presence of a trifluoromethyl group and chlorine atoms imparts unique electronic and lipophilic properties to the molecule, making it a valuable building block in medicinal chemistry. Fluorine-containing compounds often exhibit enhanced metabolic stability, binding affinity, and bioavailability.[9][12] 3,4-Dichlorobenzotrifluoride serves as a key starting material or intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals.[9][11]

Role as a Chemical Intermediate

The reactivity of the aromatic ring allows for further functionalization, such as nitration, to produce derivatives like 3,4-Dichloro-5-nitrobenzotrifluoride, which are also important precursors in organic synthesis.[10][13] These intermediates are crucial for constructing more complex molecular architectures found in modern pharmaceuticals.

Logical Relationship in API Synthesis

References

- 1. 3,4-Dichlorobenzotrifluoride | C7H3Cl2F3 | CID 9481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,4-Dichlorobenzotrifluoride 97 328-84-7 [sigmaaldrich.com]

- 3. 3,4-Dichlorobenzotrifluoride [webbook.nist.gov]

- 4. 3,4-Dichlorobenzotrifluoride [webbook.nist.gov]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. 3,4-Dichlorobenzotrifluoride (CAS 328-84-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. 3,4-二氯三氟甲苯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. CN103896728A - Method for preparing 3, 4-dichlorobenzotrifluoride - Google Patents [patents.google.com]

- 9. CN102746108A - Preparation method of 3,4-Dichlorobenzotrifluoride - Google Patents [patents.google.com]

- 10. 3,4-DICHLORO-5-NITROBENZOTRIFLUORIDE(657-02-3) 1H NMR [m.chemicalbook.com]

- 11. Page loading... [wap.guidechem.com]

- 12. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 3,4-Dichloro-2-Methyl-5-Nitrobenzotrifluoride Supplier China | Properties, Uses, Safety Data & Bulk Price [boulingchem.com]

3,4-Dichloro-2-fluorobenzodifluoride CAS number and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,4-Dichlorobenzotrifluoride, a crucial chemical intermediate in various industrial and research applications. The initial query for "3,4-Dichloro-2-fluorobenzodifluoride" did not yield a recognized chemical compound; the information herein pertains to the closely related and commercially significant compound, 3,4-Dichlorobenzotrifluoride.

Chemical Identity and Structure

3,4-Dichlorobenzotrifluoride is an aromatic organic compound.[1] Its structure consists of a benzene ring substituted with two chlorine atoms at the 3 and 4 positions and a trifluoromethyl group.[1] This substitution pattern imparts unique chemical properties that make it a versatile building block in organic synthesis.

Chemical Structure:

Synonyms: 1,2-Dichloro-4-(trifluoromethyl)benzene, 3,4-Dichloro-α,α,α-trifluorotoluene[2][3]

Physicochemical Data

The following table summarizes the key quantitative properties of 3,4-Dichlorobenzotrifluoride.

| Property | Value | Reference(s) |

| CAS Number | 328-84-7 | [2][3][4] |

| Molecular Formula | C₇H₃Cl₂F₃ | [2][3][5] |

| Molecular Weight | 215.00 g/mol | [2][3][4] |

| Appearance | Colorless to pale yellow liquid | [1][2][5] |

| Odor | Aromatic | [2] |

| Boiling Point | 173-174 °C | [2][5] |

| Melting Point | -13 to -12 °C | [2][5] |

| Density | 1.478 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.475 | [2] |

| Flash Point | 65 °C (closed cup) | [2] |

| Vapor Pressure | 1.6 mmHg at 20 °C | |

| Water Solubility | Insoluble | [6] |

| Solubility in Organic Solvents | Miscible with benzene, toluene, ethanol, ether, and halocarbons | [6] |

Experimental Protocols: Synthesis of 3,4-Dichlorobenzotrifluoride

Several methods for the synthesis of 3,4-Dichlorobenzotrifluoride have been documented. Below are two detailed experimental protocols.

Protocol 1: Chlorination of 4-Chlorobenzotrifluoride [7]

This method involves the direct chlorination of 4-Chlorobenzotrifluoride.

-

Materials: 4-Chlorobenzotrifluoride, catalyst (e.g., ferric chloride), dry chlorine gas.

-

Procedure:

-

Charge a reactor with 4-Chlorobenzotrifluoride and the catalyst.

-

With stirring, heat the mixture to 60 °C.

-

Introduce dry chlorine gas into the reactor and continue heating to a constant temperature between 70 °C and 90 °C.

-

Maintain the reaction for over two hours, periodically sampling to monitor the concentration of 3,4-Dichlorobenzotrifluoride.

-

When the content of the desired product reaches 90 wt%, stop the chlorine gas feed.

-

Exhaust the unreacted chlorine and produced hydrogen chloride gas from the reactor to obtain the crude product.

-

Filter the crude product to remove the catalyst.

-

Purify the product via vacuum distillation to obtain 3,4-Dichlorobenzotrifluoride with a purity of over 99 wt%.

-

Protocol 2: Synthesis from 3,4-Dichlorotoluene [6]

This two-step process involves the chlorination of 3,4-dichlorotoluene followed by fluorination.

-

Step 1: Chlorination

-

Materials: 3,4-Dichlorotoluene, catalyst (e.g., anhydrous ferric chloride), chlorine gas.

-

Procedure:

-

Combine 3,4-Dichlorotoluene and the catalyst in a reactor.

-

Heat the mixture to 115-125 °C and introduce chlorine gas.

-

Continue the reaction for over 20 hours until the content of 3,4-dichlorotrichloromethylbenzene is satisfactory.

-

Stop the chlorine feed and purge the reactor with dry air to remove unreacted chlorine and hydrogen chloride, yielding 3,4-dichlorotrichloromethylbenzene.

-

-

-

Step 2: Fluorination

-

Materials: 3,4-dichlorotrichloromethylbenzene, anhydrous hydrogen fluoride.

-

Procedure:

-

Add 3,4-dichlorotrichloromethylbenzene and anhydrous hydrogen fluoride to a reactor.

-

Heat the stirred mixture to 110-115 °C, allowing the pressure to build to 1.5-2.5 MPa.

-

Maintain the reaction for 4-10 hours until the conversion to 3,4-Dichlorobenzotrifluoride exceeds 98%.

-

Release the pressure and purge the reactor with dry air to remove unreacted hydrogen fluoride and hydrogen chloride, yielding the crude product.

-

The crude product is then purified by vacuum distillation.

-

-

Applications and Biological Significance

3,4-Dichlorobenzotrifluoride is a key intermediate in the synthesis of agrochemicals, such as herbicides and pesticides, as well as pharmaceuticals and dyes.[5][6][8] Its stability makes it a useful solvent in certain chemical processes.[5] While there is limited information on its role in specific biological signaling pathways, its toxicological properties have been noted. It is reported to cause skin and eye irritation.[2][9]

Visualized Experimental Workflow: Synthesis from 4-Chlorobenzotrifluoride

The following diagram illustrates the key steps in the synthesis of 3,4-Dichlorobenzotrifluoride starting from 4-Chlorobenzotrifluoride, as detailed in Protocol 1.

Caption: Synthesis workflow for 3,4-Dichlorobenzotrifluoride.

Safety Information

3,4-Dichlorobenzotrifluoride is a combustible liquid and should be handled with care.[10] It is known to cause skin and eye irritation.[9] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this chemical.[9] Store in a cool, dry, well-ventilated area away from sources of ignition.[9][10]

References

- 1. CAS 328-84-7: 3,4-Dichlorobenzotrifluoride | CymitQuimica [cymitquimica.com]

- 2. 3,4-Dichlorobenzotrifluoride | C7H3Cl2F3 | CID 9481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,4-Dichlorobenzotrifluoride [webbook.nist.gov]

- 4. 3,4-Dichlorobenzotrifluoride 97 328-84-7 [sigmaaldrich.com]

- 5. chemimpex.com [chemimpex.com]

- 6. CN103896728A - Method for preparing 3, 4-dichlorobenzotrifluoride - Google Patents [patents.google.com]

- 7. CN102746108A - Preparation method of 3,4-Dichlorobenzotrifluoride - Google Patents [patents.google.com]

- 8. Page loading... [guidechem.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. chemicalbook.com [chemicalbook.com]

Spectroscopic Profile of 3,4-Dichloro-2-fluorobenzotrifluoride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,4-Dichloro-2-fluorobenzotrifluoride, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols used for their acquisition. This document is intended to serve as a valuable resource for researchers and professionals engaged in the development and analysis of fluorinated organic compounds.

Spectroscopic Data Summary

The empirical formula for 3,4-Dichloro-2-fluorobenzotrifluoride is C₇H₃Cl₂F₃, and it has a molecular weight of 215.00 g/mol .[1][2][3] The spectroscopic data presented below provides a detailed structural confirmation of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. For 3,4-Dichloro-2-fluorobenzotrifluoride, ¹H, ¹³C, and ¹⁹F NMR spectra provide key insights into its aromatic and trifluoromethyl moieties.

Table 1: ¹H NMR Spectral Data for 3,4-Dichloro-2-fluorobenzotrifluoride

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| Data not available in search results | Data not available in search results | Data not available in search results | Aromatic Protons |

Table 2: ¹³C NMR Spectral Data for 3,4-Dichloro-2-fluorobenzotrifluoride

| Chemical Shift (ppm) | Assignment |

| Data not available in search results | Aromatic and Trifluoromethyl Carbons |

Table 3: ¹⁹F NMR Spectral Data for 3,4-Dichloro-2-fluorobenzotrifluoride

| Chemical Shift (ppm) | Assignment |

| Data not available in search results | -CF₃ Group |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments, confirming the molecular weight and offering clues about the structure. The mass spectrum of 3,4-Dichloro-2-fluorobenzotrifluoride shows a characteristic isotopic pattern due to the presence of two chlorine atoms.[1]

Table 4: Mass Spectrometry Data for 3,4-Dichloro-2-fluorobenzotrifluoride

| m/z | Relative Intensity (%) | Assignment |

| 214 | Data not available in search results | [M]⁺ (with ³⁵Cl₂) |

| 216 | Data not available in search results | [M+2]⁺ (with one ³⁵Cl and one ³⁷Cl) |

| 218 | Data not available in search results | [M+4]⁺ (with ³⁷Cl₂) |

| 179 | Data not available in search results | [M-Cl]⁺ |

| Additional fragments not available in search results | Data not available in search results | Fragment Ions |

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The IR spectrum of 3,4-Dichloro-2-fluorobenzotrifluoride is expected to show characteristic absorptions for the aromatic C-H and C=C bonds, as well as strong absorptions for the C-F and C-Cl bonds.

Table 5: Infrared (IR) Spectral Data for 3,4-Dichloro-2-fluorobenzotrifluoride

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available in search results | Data not available in search results | Aromatic C-H stretch |

| Data not available in search results | Data not available in search results | Aromatic C=C stretch |

| Data not available in search results | Data not available in search results | C-F stretch (CF₃) |

| Data not available in search results | Data not available in search results | C-Cl stretch |

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

A sample of 3,4-Dichloro-2-fluorobenzotrifluoride is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), and transferred to an NMR tube. ¹H, ¹³C, and ¹⁹F NMR spectra are recorded on a high-resolution NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane for ¹H and ¹³C NMR).

Mass Spectrometry

The mass spectrum is typically obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS). A dilute solution of the compound in a volatile organic solvent is injected into the GC, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer, where it is ionized, fragmented, and the resulting ions are separated based on their mass-to-charge ratio.

Infrared (IR) Spectroscopy

For a liquid sample like 3,4-Dichloro-2-fluorobenzotrifluoride, the IR spectrum can be obtained using the neat liquid. A thin film of the liquid is placed between two salt plates (e.g., NaCl or KBr) and mounted in the sample holder of an FTIR spectrometer. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly onto the ATR crystal. The spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹).

Visualizations

The following diagrams illustrate the logical workflow of spectroscopic analysis for structural elucidation.

Caption: A flowchart illustrating the typical workflow for elucidating the structure of an organic compound using NMR, MS, and IR spectroscopy.

Caption: A simplified diagram showing the conceptual fragmentation pathway of 3,4-Dichloro-2-fluorobenzotrifluoride in a mass spectrometer.

References

A Comprehensive Technical Guide to 3,4-Dichlorobenzotrifluoride: Theoretical and Computational Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

This whitepaper provides an in-depth technical overview of 3,4-Dichlorobenzotrifluoride, a versatile halogenated aromatic compound. Due to the limited publicly available information on "3,4-Dichloro-2-fluorobenzotrifluoride," this guide focuses on the closely related and well-documented compound, 3,4-Dichlorobenzotrifluoride. This compound serves as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1][2] Its unique physicochemical properties, stemming from the presence of chlorine and fluorine atoms on the benzene ring, make it a subject of significant interest in theoretical and computational chemistry. This document will delve into its chemical properties, synthesis methodologies, and relevant computational studies, presenting data in a clear and accessible format for researchers and professionals in the field.

Physicochemical Properties

3,4-Dichlorobenzotrifluoride is a colorless liquid at room temperature.[3] It is characterized by its insolubility in water and miscibility with common organic solvents like ethanol and ether.[2] The trifluoromethyl group imparts significant electronic effects on the aromatic ring, influencing its reactivity and intermolecular interactions.

Table 1: Physicochemical and Computed Properties of 3,4-Dichlorobenzotrifluoride

| Property | Value | Source |

| Molecular Formula | C₇H₃Cl₂F₃ | [1][4][5] |

| Molecular Weight | 215.00 g/mol | [1][3][4][5][6] |

| CAS Number | 328-84-7 | [1][3][4][5] |

| Appearance | Colorless to almost colorless clear liquid | [1][3] |

| Melting Point | -13 to -12 °C | [1] |

| Boiling Point | 173 °C | [1] |

| Density | 1.49 g/mL | [1] |

| Refractive Index (n20D) | 1.48 | [1] |

| LogP | 4.0122 | [6] |

| Enthalpy of Vaporization (ΔvapH) | 44.1 kJ/mol at 368 K | [5] |

Synthesis Protocols

Several synthetic routes for 3,4-Dichlorobenzotrifluoride have been established, primarily involving chlorination and fluorination reactions.

Chlorination of 4-Chlorobenzotrifluoride

A common method involves the direct chlorination of 4-chlorobenzotrifluoride.[3] This electrophilic aromatic substitution reaction introduces a second chlorine atom onto the benzene ring, predominantly at the 3-position due to the directing effects of the existing substituents.

Experimental Protocol:

A typical procedure involves bubbling dry chlorine gas through 4-chlorobenzotrifluoride in the presence of a Lewis acid catalyst, such as ferric chloride (FeCl₃). The reaction temperature is carefully controlled to optimize the yield of the desired 3,4-dichloro isomer and minimize the formation of other isomers. The reaction progress is monitored by gas chromatography (GC). Upon completion, the reaction mixture is washed with water and a mild base to remove the catalyst and any acidic byproducts. The crude product is then purified by fractional distillation under reduced pressure.[2]

From 3,4-Dichlorotoluene

An alternative synthesis starts from 3,4-dichlorotoluene.[3][7] This process involves two main steps: side-chain chlorination followed by halogen exchange (fluorination).

Experimental Protocol:

-

Side-Chain Chlorination: 3,4-Dichlorotoluene is subjected to free-radical chlorination using a chlorinating agent like sulfuryl chloride (SO₂Cl₂) or by bubbling chlorine gas under UV irradiation. This converts the methyl group to a trichloromethyl group, forming 3,4-dichlorobenzotrichloride.

-

Fluorination: The resulting 3,4-dichlorobenzotrichloride is then treated with a fluorinating agent, such as anhydrous hydrogen fluoride (HF) or antimony trifluoride (SbF₃), to replace the chlorine atoms of the trichloromethyl group with fluorine atoms, yielding 3,4-Dichlorobenzotrifluoride.[3]

Theoretical and Computational Studies

Computational chemistry provides valuable insights into the molecular structure, electronic properties, and reactivity of 3,4-Dichlorobenzotrifluoride. Density Functional Theory (DFT) is a commonly employed method for such investigations.

Molecular Geometry and Electronic Structure

DFT calculations can be used to determine the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. The presence of the electron-withdrawing trifluoromethyl group and chlorine atoms significantly influences the electron distribution within the benzene ring. Natural Bond Orbital (NBO) analysis can further elucidate the intramolecular charge transfer and hyperconjugative interactions.

Spectroscopic Properties

Theoretical calculations can predict spectroscopic data, which can then be compared with experimental results for structural validation.

-

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated and scaled to match experimental IR spectra. The characteristic C-F and C-Cl stretching and bending vibrations can be assigned based on these calculations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Gauge-Including Atomic Orbital (GIAO) methods are used to predict the ¹H and ¹³C NMR chemical shifts, providing a detailed understanding of the electronic environment of each nucleus.

Table 2: Predicted Spectroscopic Data (Illustrative)

| Parameter | Predicted Value |

| Key IR Frequencies (cm⁻¹) | C-F stretching: ~1100-1300C-Cl stretching: ~600-800 |

| ¹³C NMR Chemical Shifts (ppm) | Aromatic Carbons: ~120-140CF₃ Carbon: ~120-130 (quartet) |

| ¹H NMR Chemical Shifts (ppm) | Aromatic Protons: ~7.5-8.0 |

Note: These are approximate values and can vary based on the computational method and level of theory.

Applications in Drug Development and Agrochemicals

3,4-Dichlorobenzotrifluoride is a key building block in the synthesis of various biologically active molecules.[1][2] The trifluoromethyl group is often incorporated into drug candidates to enhance properties such as metabolic stability, lipophilicity, and binding affinity.

Signaling Pathway (Illustrative Example):

While specific signaling pathways involving direct interaction with 3,4-Dichlorobenzotrifluoride are not documented, its derivatives are designed to target various biological pathways. For instance, a hypothetical derivative could be synthesized to inhibit a specific kinase involved in a disease pathway.

Conclusion

3,4-Dichlorobenzotrifluoride is a compound of significant industrial and research importance. This guide has provided a summary of its key properties, synthesis methods, and the application of computational studies to understand its behavior at a molecular level. The data and protocols presented herein are intended to serve as a valuable resource for scientists and researchers working with this versatile chemical intermediate. Further theoretical and experimental investigations will continue to uncover new applications and deepen our understanding of this and related fluorinated compounds.

References

- 1. chemimpex.com [chemimpex.com]

- 2. CN102746108A - Preparation method of 3,4-Dichlorobenzotrifluoride - Google Patents [patents.google.com]

- 3. 3,4-Dichlorobenzotrifluoride | C7H3Cl2F3 | CID 9481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3,4-Dichlorobenzotrifluoride [webbook.nist.gov]

- 5. 3,4-Dichlorobenzotrifluoride [webbook.nist.gov]

- 6. chemscene.com [chemscene.com]

- 7. CN103896728A - Method for preparing 3, 4-dichlorobenzotrifluoride - Google Patents [patents.google.com]

An In-depth Technical Guide to Dichlorinated and Fluorinated Benzene Derivatives

Introduction

Halogenated aromatic hydrocarbons are a cornerstone of modern chemical synthesis, serving as versatile intermediates in the production of pharmaceuticals, agrochemicals, and advanced materials. The precise arrangement of halogen atoms on the benzene ring dictates the molecule's physicochemical properties and reactivity. This guide provides a detailed examination of 3,4-Dichlorobenzotrifluoride, a key building block in organic synthesis.

Physicochemical Properties

The physical and chemical characteristics of 3,4-Dichlorobenzotrifluoride are summarized below. These properties are crucial for its application in various synthetic protocols.

| Property | Value | Reference |

| Molecular Formula | C7H3Cl2F3 | [1] |

| Molecular Weight | 215.00 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 173-174 °C | [1] |

| Melting Point | -13 to -12 °C | [1] |

| Density | 1.478 g/cm³ | [1] |

| Flash Point | 65 °C | [1] |

| Refractive Index | 1.4750 (at 20 °C) | [1] |

| CAS Number | 328-84-7 | [1] |

Synthesis and Experimental Protocols

The primary industrial synthesis of 3,4-Dichlorobenzotrifluoride involves the chlorination and subsequent fluorination of a toluene derivative.[2]

Two-Step Synthesis from 3,4-Dichlorotoluene

A common method for preparing 3,4-Dichlorobenzotrifluoride utilizes 3,4-dichlorotoluene as the starting material.[2] This process involves two main steps: chlorination and fluorination.[2]

Step 1: Chlorination of 3,4-Dichlorotoluene

-

Objective: To produce 3,4-dichlorobenzotrichloride.

-

Procedure: 3,4-dichlorotoluene is charged into a reactor. The temperature is raised to a specific point, and an anhydrous ferric chloride catalyst is introduced. Dry chlorine gas is then bubbled through the mixture at a controlled flow rate of 40–80 m³/h. The reaction temperature is maintained at 115–125 °C for over 20 hours. The reaction is monitored until the content of 3,4-dichlorotoluene is less than 0.5%. Following the chlorination, unreacted chlorine and gaseous impurities are removed by passing dry air and hydrogen chloride gas through the reactor.[2]

Step 2: Fluorination of 3,4-Dichlorobenzotrichloride

-

Objective: To synthesize 3,4-Dichlorobenzotrifluoride.

-

Procedure: The resulting 3,4-dichlorobenzotrichloride is reacted with anhydrous hydrogen fluoride. This halogen exchange reaction yields the crude 3,4-Dichlorobenzotrifluoride product.[1][2]

Step 3: Purification

-

Objective: To obtain high-purity 3,4-Dichlorobenzotrifluoride.

-

Procedure: The crude product from the fluorination step is purified by vacuum rectification to yield the final product.[2]

Caption: Synthesis workflow for 3,4-Dichlorobenzotrifluoride.

Alternative Synthesis Route

3,4-Dichlorobenzotrifluoride can also be produced as a byproduct during the manufacturing of 4-chlorobenzotrifluoride.[1] Another documented method involves the reaction of 3,4-dichlorobenzotrichloride with anhydrous hydrogen fluoride.[1]

Applications in Drug Development and Agrochemicals

3,4-Dichlorobenzotrifluoride serves as a crucial intermediate in the synthesis of various commercial products. Its activated benzene ring allows for nucleophilic displacement reactions with phenols, leading to the formation of diaryl ether herbicides such as acifluorfen sodium.[1] The presence of chlorine and trifluoromethyl groups imparts specific properties to the final products, including increased lipophilicity, which can enhance the biological activity of pharmaceuticals and agrochemicals.

Caption: Key applications of 3,4-Dichlorobenzotrifluoride.

Conclusion

While specific historical details on the discovery of 3,4-Dichlorobenzotrifluoride are scarce, its synthesis and applications are well-established within the chemical industry. The methodologies presented here illustrate standard industrial practices for the production of halogenated benzene derivatives. The compound's utility as a precursor for herbicides and potentially other bioactive molecules underscores the importance of this class of chemicals in modern technology and agriculture. Further research into the reaction mechanisms and optimization of synthetic routes will continue to be an area of interest for chemical and pharmaceutical scientists.

References

In-depth Technical Guide on the Potential Reactivity of 3,4-Dichloro-2-fluorobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential reactivity of 3,4-Dichlorobenzotrifluoride, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The document elucidates the influence of the compound's substituents—two chlorine atoms and a trifluoromethyl group—on the reactivity of the aromatic ring. This guide details potential electrophilic and nucleophilic aromatic substitution reactions, as well as palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, derived from analogous compounds, are provided to serve as a practical resource for laboratory applications. Quantitative data is summarized in structured tables, and key reaction pathways and workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the compound's chemical behavior.

Introduction

3,4-Dichlorobenzotrifluoride, also known as 1,2-dichloro-4-(trifluoromethyl)benzene, is a halogenated aromatic compound with the molecular formula C₇H₃Cl₂F₃. Its chemical structure, characterized by a benzene ring substituted with two chlorine atoms at positions 3 and 4, and a trifluoromethyl group at position 1, imparts a unique reactivity profile. The strong electron-withdrawing nature of both the chlorine and trifluoromethyl groups significantly influences the electron density of the aromatic ring, thereby dictating its behavior in various chemical transformations. This guide explores the potential reactivity of this versatile building block, providing insights for its application in synthetic organic chemistry, particularly in the fields of drug discovery and materials science.

Physicochemical Properties

A summary of the key physicochemical properties of 3,4-Dichlorobenzotrifluoride is presented in Table 1. This data is essential for designing and executing chemical reactions, as well as for ensuring safe handling and storage.

| Property | Value | Reference |

| Molecular Formula | C₇H₃Cl₂F₃ | [1] |

| Molecular Weight | 215.00 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 173-174 °C | [1] |

| Melting Point | -13 to -12 °C | [1] |

| Density | 1.478 g/mL at 25 °C | [1] |

| Refractive Index | 1.4750 (at 20 °C) | [1] |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, acetone, and dichloromethane. | [2] |

Potential Reactivity

The reactivity of the 3,4-Dichlorobenzotrifluoride aromatic ring is governed by the electronic effects of its substituents. The trifluoromethyl group (-CF₃) is a strong electron-withdrawing group and a meta-director for electrophilic aromatic substitution. The chlorine atoms are also electron-withdrawing (deactivating) but are ortho, para-directors. The combined effect of these substituents makes the aromatic ring generally deactivated towards electrophilic attack but activated towards nucleophilic aromatic substitution.

Electrophilic Aromatic Substitution

Due to the deactivating nature of the substituents, electrophilic aromatic substitution (EAS) on 3,4-Dichlorobenzotrifluoride requires harsh reaction conditions. The substitution pattern is directed by the competing influences of the chloro and trifluoromethyl groups. The positions ortho and para to the chlorine atoms (positions 2, 5, and 6) and meta to the trifluoromethyl group (positions 2 and 6) are the most likely sites of substitution.

Logical Flow for Electrophilic Aromatic Substitution (Nitration)

Caption: General workflow for the nitration of 3,4-Dichlorobenzotrifluoride.

Experimental Protocol: Nitration of Dichlorobenzotrifluoride (Analogous)

This protocol is adapted from the nitration of 4-chlorobenzotrifluoride.[4]

-

Reaction Setup: In a well-ventilated fume hood, charge a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer with a mixture of concentrated sulfuric acid and nitric acid.

-

Reagent Addition: Cool the acid mixture in an ice bath. Slowly add 3,4-Dichlorobenzotrifluoride dropwise from the dropping funnel while maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Carefully pour the reaction mixture over crushed ice. The product will precipitate as a solid.

-

Purification: Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and then dry. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

| Reactant | Reagent | Product | Yield | Reference |

| 2,4-Dichlorobenzotrifluoride | Mixed Acid (HNO₃/H₂SO₄) | 2,4-Dichloro-5-nitrobenzotrifluoride | Not specified | [3] |

Nucleophilic Aromatic Substitution

The electron-deficient nature of the aromatic ring makes 3,4-Dichlorobenzotrifluoride a good substrate for nucleophilic aromatic substitution (SₙAr) reactions. The chlorine atoms can be displaced by various nucleophiles, particularly when the reaction is facilitated by the strong electron-withdrawing effect of the trifluoromethyl group. The chlorine at position 4 is more activated towards nucleophilic attack than the chlorine at position 3.

A common SₙAr reaction is amination. The synthesis of various amino-dichlorobenzotrifluorides has been reported, indicating the feasibility of this transformation.[5][6]

Signaling Pathway for Nucleophilic Aromatic Substitution (Amination)

Caption: General pathway for the amination of 3,4-Dichlorobenzotrifluoride.

Experimental Protocol: Amination of Trichlorobenzotrifluoride (Analogous)

This protocol is based on the amination of 3,4,5-trichlorobenzotrifluoride.[6]

-

Reaction Setup: In a high-pressure autoclave, place 3,4,5-trichlorobenzotrifluoride and a suitable polar organic solvent.

-

Reagent Addition: Add aqueous ammonia to the autoclave.

-

Reaction: Seal the autoclave and heat it to a temperature between 150 °C and 350 °C. The reaction is typically carried out under pressure.

-

Work-up: After cooling, carefully vent the autoclave. Extract the reaction mixture with an organic solvent.

-

Purification: Wash the organic layer with water, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure. The desired amino product can be purified by distillation or chromatography.

| Reactant | Reagent | Product | Yield | Reference |

| 3,4,5-Trichlorobenzotrifluoride | Ammonia | 4-Amino-3,5-dichlorobenzotrifluoride | Not specified | [6] |

Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atoms on the 3,4-Dichlorobenzotrifluoride ring can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the formation of carbon-carbon bonds and the synthesis of more complex molecular architectures.

Experimental Workflow for Suzuki-Miyaura Coupling

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Halide (General)

This is a general protocol for a ligand-free Suzuki-Miyaura coupling reaction.[7]

-

Reaction Setup: In a reaction vessel, combine the aryl halide (1 mmol), arylboronic acid (1.2 mmol), a base (e.g., K₂CO₃), and a palladium catalyst (e.g., Pd(OAc)₂, 0.5 mol%).

-

Solvent Addition: Add a suitable solvent system (e.g., a mixture of toluene, water, and methanol).

-

Reaction: Stir the mixture at room temperature or heat to reflux, depending on the reactivity of the substrates. Monitor the reaction by TLC or GC.

-

Work-up: After the reaction is complete, extract the mixture with an organic solvent (e.g., diethyl ether).

-

Purification: Combine the organic layers, dry over an anhydrous salt, and concentrate. Purify the crude product by column chromatography on silica gel.

| Aryl Halide | Boronic Acid | Product | Yield | Reference |

| Aryl Halide (general) | Arylboronic Acid (general) | Biaryl Compound | Good to Excellent | [7][8] |

Safety and Handling

3,4-Dichlorobenzotrifluoride should be handled with appropriate safety precautions in a well-ventilated fume hood. It is a combustible liquid and may be harmful if swallowed, inhaled, or absorbed through the skin.[1] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Store the compound in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

3,4-Dichlorobenzotrifluoride is a valuable synthetic intermediate with a predictable yet versatile reactivity profile. The strong electron-withdrawing effects of the trifluoromethyl and chloro substituents deactivate the ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution. Furthermore, the presence of chlorine atoms allows for participation in palladium-catalyzed cross-coupling reactions. This guide provides a foundational understanding of its potential chemical transformations and offers practical experimental guidance for its use in the synthesis of novel compounds for various applications, including drug development and materials science. Researchers are encouraged to adapt and optimize the provided protocols based on the specific requirements of their synthetic targets.

References

- 1. 3,4-Dichlorobenzotrifluoride | C7H3Cl2F3 | CID 9481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. re.public.polimi.it [re.public.polimi.it]

- 4. researchgate.net [researchgate.net]

- 5. echemi.com [echemi.com]

- 6. EP1528052A1 - Process for the production of 4-amino-3,5-dichlorobenzotrifluoride with high purity commercial products being obtained in parallel - Google Patents [patents.google.com]

- 7. rsc.org [rsc.org]

- 8. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Stability of Halogenated Benzene Derivatives

A comprehensive analysis for researchers, scientists, and drug development professionals, focusing on analogs of the putative compound 3,4-Dichloro-2-fluorobenzodifluoride.

Disclaimer: The chemical name "this compound" does not correspond to a recognized standard chemical structure. The term "benzodifluoride" is chemically ambiguous. This guide, therefore, addresses plausible interpretations of this name by examining the properties of structurally similar and well-documented compounds. The two most likely interpretations are derivatives of benzoyl fluoride and benzylidene fluoride (or benzotrifluoride). This document provides a detailed overview of the solubility and stability of these related halogenated aromatic compounds, offering valuable insights for researchers working with similar molecules.

Plausible Chemical Structures

Given the provided name, two likely intended structures are:

-

3,4-Dichloro-2-fluorobenzoyl fluoride: A derivative of benzoyl fluoride.

-

1,2-Dichloro-4-(trifluoromethyl)benzene (a benzotrifluoride derivative): A derivative of toluene where the methyl group is fully fluorinated.

This guide will focus on data available for analogs of these structures to infer the likely properties of the user-specified compound.

Solubility Profile

Halogenated aromatic compounds are generally characterized by low solubility in water and good solubility in organic solvents. This is due to the hydrophobic nature of the benzene ring and the carbon-halogen bonds. The polarity of the molecule, which is influenced by the type and position of the halogen substituents, plays a significant role in its solubility profile.

Table 1: Solubility Data of Analogous Compounds

| Compound Name | CAS Number | Molecular Formula | Solubility in Water | Solubility in Organic Solvents | Reference(s) |

| 3,4-Dichlorobenzotrifluoride | 328-84-7 | C7H3Cl2F3 | Insoluble | Soluble in petroleum ether and acetonitrile. Miscible with benzene, toluene, ethanol, ether, and halocarbons. | [1][2] |

| 1,2-Dichloro-4-fluorobenzene | 1435-49-0 | C6H3Cl2F | Sparingly soluble | Soluble in common organic solvents. | [3] |

| General Halogenated Aromatics | N/A | Variable | Low solubility | High solubility in polar organic solvents like dimethylformamide. Miscible with many organic solvents. | [4][5] |

| 3,5-Dichloro-2,4-Difluorobenzoyl Fluoride | 101513-70-6 | C7HCl2F3O | Reacts with water (hydrolyzes) | Soluble in common organic solvents like dichloromethane and chloroform. | [6] |

Stability Profile

The stability of halogenated benzene derivatives is influenced by the nature of the functional groups attached to the aromatic ring.

Benzoyl Fluoride Derivatives: Acyl fluorides, such as benzoyl fluoride, are generally reactive towards nucleophiles and are particularly susceptible to hydrolysis. The presence of electron-withdrawing groups (like chlorine and fluorine) on the benzene ring can enhance the electrophilic character of the carbonyl carbon, potentially increasing its reactivity.

-

Hydrolysis: Benzoyl fluoride and its derivatives hydrolyze in the presence of water to form the corresponding benzoic acid and hydrogen fluoride[6][7].

-

Storage: Due to their reactivity with moisture, these compounds should be stored in a cool, dry, well-ventilated area in tightly sealed containers to prevent decomposition[6]. They should be kept away from incompatible substances such as strong bases and oxidizing agents[6].

Benzotrifluoride Derivatives: The trifluoromethyl (-CF3) group is generally considered to be chemically stable due to the strength of the carbon-fluorine bonds. Halogenated benzotrifluorides are stable under normal conditions but may react with strong oxidizing agents.

-

Thermal Stability: Halogenated aromatic compounds can be very stable to thermal degradation[5]. For instance, 3,5-Dichloro-2,4-Difluorobenzoyl Fluoride is noted for its thermal robustness[8].

-

Storage: For compounds like 3,4-Dichlorobenzotrifluoride, storage in a cool, dry, well-ventilated area away from heat sources and oxidizing agents is recommended[9].

Table 2: Stability Data and Reactivity of Analogous Compounds

| Compound Name | Key Stability Features | Reactivity Notes | Reference(s) |

| Benzoyl Fluoride | Susceptible to hydrolysis. | Reacts with water to form benzoic acid and HF. Reacts with alkalis. | [7] |

| 3,5-Dichloro-2,4-Difluorobenzoyl Fluoride | Unstable in the presence of water and moisture. Thermally robust. | Reactive towards nucleophiles. May react with strong bases and oxidizing agents. | [6][8] |

| 3,4-Dichlorobenzotrifluoride | Stable under normal conditions. | May react with strong oxidizing agents. | [9] |

| General Halogenated Aromatics | Generally stable, but stability can be influenced by the specific halogen and other substituents. | Can undergo electrophilic aromatic substitution reactions. | [10] |

Experimental Protocols

Detailed experimental protocols for determining the solubility and stability of a novel compound would involve the following general steps.

Solubility Determination (Shake-Flask Method - OECD Guideline 105)

-

Preparation: A supersaturated solution of the test substance in the solvent of interest (e.g., water, buffer solutions of different pH) is prepared.

-

Equilibration: The solution is agitated at a constant temperature until equilibrium is reached.

-

Phase Separation: The undissolved substance is separated from the solution by centrifugation or filtration.

-

Quantification: The concentration of the substance in the clear aqueous phase is determined by a suitable analytical method (e.g., HPLC-UV, LC-MS).

-

Replicates: The experiment is performed in triplicate to ensure the reliability of the results.

Stability Assessment

Hydrolytic Stability (OECD Guideline 111):

-

Solution Preparation: Sterile aqueous buffer solutions at pH 4, 7, and 9 are prepared. The test substance is added to these solutions at a concentration below its water solubility limit.

-

Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 50 °C to accelerate degradation).

-

Sampling: Aliquots are taken at various time points.

-

Analysis: The concentration of the remaining test substance is determined by an appropriate analytical method.

-

Data Analysis: The rate of hydrolysis and the half-life of the substance are calculated for each pH.

Thermal Stability (Thermogravimetric Analysis - TGA):

-

Sample Preparation: A small amount of the substance is placed in a TGA crucible.

-

Analysis: The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air).

-

Data Collection: The weight loss of the sample is recorded as a function of temperature.

-

Interpretation: The resulting curve provides information on the thermal stability and decomposition profile of the compound.

Visualizations

Diagram 1: General Reactivity of Benzoyl Fluoride Derivatives

Caption: Reactivity of benzoyl fluoride analogs.

Diagram 2: Experimental Workflow for Solubility and Stability Testing

Caption: Workflow for solubility and stability.

References

- 1. 3,4-Dichlorobenzotrifluoride | C7H3Cl2F3 | CID 9481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN103896728A - Method for preparing 3, 4-dichlorobenzotrifluoride - Google Patents [patents.google.com]

- 3. Page loading... [wap.guidechem.com]

- 4. halogenated aromatic compounds: Topics by Science.gov [science.gov]

- 5. Hydrocarbons, Halogenated Aromatic [iloencyclopaedia.org]

- 6. 3,5-Dichloro-2,4-Difluorobenzoyl Fluoride | CAS 86393-34-2 | Properties, Uses, Safety Data & Supplier China [boulingchem.com]

- 7. Benzoyl fluoride - Wikipedia [en.wikipedia.org]

- 8. 360iresearch.com [360iresearch.com]

- 9. 3,4-Dichloro-2-Methyl-5-Nitrobenzotrifluoride Supplier China | Properties, Uses, Safety Data & Bulk Price [boulingchem.com]

- 10. Aromatic Compounds: Nomenclature, Characteristics and Conditions [allen.in]

An In-depth Technical Guide on the Preliminary Biological Activity of 3,4-Dichlorobenzotrifluoride

Disclaimer: The user's original query specified "3,4-Dichloro-2-fluorobenzodifluoride." The term "benzodifluoride" is not standard chemical nomenclature. This guide focuses on the structurally similar and well-documented compound, 3,4-Dichlorobenzotrifluoride (CAS No. 328-84-7) , which is presumed to be the compound of interest. The available data on the biological activity of this compound is primarily centered on its toxicology and its role as a chemical intermediate.

Introduction

3,4-Dichlorobenzotrifluoride is a halogenated aromatic compound with the chemical formula C₇H₃Cl₂F₃. It is a colorless liquid at room temperature and is primarily utilized as an intermediate in the synthesis of various chemicals, including herbicides and pharmaceuticals.[1] While comprehensive pharmacological studies are limited, preliminary biological activity has been characterized through toxicological assessments. This guide provides a detailed overview of the available toxicological data, outlines relevant experimental methodologies, and explores the biological activity of its derivatives.

Toxicological Profile

The primary documented biological effects of 3,4-Dichlorobenzotrifluoride are related to its toxicity upon acute and repeated exposure. It is classified as an irritant to the skin, eyes, and respiratory tract.[2] In high concentrations, it may have narcotic effects.[2]

The following table summarizes the key quantitative toxicological data for 3,4-Dichlorobenzotrifluoride.

| Parameter | Species | Route of Administration | Value | Reference(s) |

| LD₅₀ | Rat | Oral | 1.15 - 3.3 g/kg | [2] |

| LC₅₀ | Rat | Inhalation | > 2,000 ppm (1-hour exposure) | [2] |

| LD₅₀ | Rabbit | Dermal | > 5.0 g/kg (24-hour contact) | [2] |

There is evidence to suggest that 3,4-Dichlorobenzotrifluoride may have genotoxic potential. In an in vitro assay, it induced a weak positive response for sister chromatid exchange (SCE), which is an indicator of DNA damage. This effect was more pronounced with metabolic activation, suggesting that metabolites of the compound may be responsible for its genotoxic activity.

Experimental Protocols

Detailed protocols for the specific studies on 3,4-Dichlorobenzotrifluoride are not publicly available. However, this section describes standardized methodologies for the types of toxicological studies that have been conducted.

A 28-day oral toxicity study was conducted on Sprague-Dawley rats, where the animals were administered 3,4-Dichlorobenzotrifluoride in their diet at various concentrations.[3] The general protocol for such a study is as follows:

-

Animal Selection: Healthy, young adult rodents (typically rats) of a single strain are selected and acclimatized to the laboratory conditions.

-

Group Formation: Animals are randomly assigned to a control group and at least three treatment groups. Each group should consist of an equal number of male and female animals.

-

Dose Administration: The test substance is administered orally, typically by gavage or mixed in the diet or drinking water, on a daily basis for 28 days. The control group receives the vehicle (e.g., corn oil) without the test substance.

-

Clinical Observations: Animals are observed daily for any signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, somatomotor activity, and behavior.

-

Body Weight and Food/Water Consumption: Individual animal weights and food/water consumption are recorded weekly.

-

Hematology and Clinical Biochemistry: At the end of the study, blood samples are collected for analysis of hematological and clinical biochemistry parameters to assess effects on blood cells and organ function.

-

Necropsy and Histopathology: All animals are subjected to a full necropsy at the end of the study. Organs are weighed, and tissues are preserved for histopathological examination to identify any microscopic changes.

The SCE assay is a sensitive method to detect the ability of a chemical to cause DNA damage.[4] A general protocol is outlined below:

-

Cell Culture: Mammalian cells (e.g., Chinese hamster ovary (CHO) cells or human peripheral blood lymphocytes) are cultured in the presence of 5-bromo-2'-deoxyuridine (BrdU) for two cell cycles.

-

Exposure to Test Substance: The cells are exposed to various concentrations of the test substance, both with and without an external metabolic activation system (e.g., S9 mix from rat liver). Positive and negative controls are included.

-

Metaphase Arrest: A spindle inhibitor, such as colcemid or colchicine, is added to the cell cultures to arrest cells in metaphase.[5]

-

Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution, and fixed. The cell suspension is then dropped onto microscope slides to prepare chromosome spreads.

-

Differential Staining: The slides are stained using a technique (e.g., fluorescence plus Giemsa) that allows for differential staining of the sister chromatids, making the exchanges visible.[4]

-

Scoring and Analysis: Metaphase cells are examined under a microscope, and the number of SCEs per chromosome is scored. The data is statistically analyzed to determine if the test substance induced a significant increase in SCEs compared to the control.[5]

Biological Activity of Derivatives: Herbicidal Action

3,4-Dichlorobenzotrifluoride is a key intermediate in the synthesis of several diphenyl ether herbicides, such as lactofen, fomesafen, and oxyfluorfen.[1] These herbicides are known to act by inhibiting the enzyme protoporphyrinogen oxidase (PPO) .[6]

PPO is a critical enzyme in the chlorophyll and heme biosynthesis pathway in plants. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which then leaks from the plastid into the cytoplasm. Here, it is oxidized to protoporphyrin IX. In the presence of light, protoporphyrin IX interacts with molecular oxygen to produce singlet oxygen, a highly reactive oxygen species. This singlet oxygen causes rapid peroxidation of lipids and proteins in the cell membrane, leading to loss of membrane integrity, leakage of cellular contents, and ultimately, cell death and necrosis of the plant tissue.[6]

Visualizations

Caption: Workflow for a 28-day repeated-dose oral toxicity study.

Caption: Synthesis pathway from 3,4-Dichlorobenzotrifluoride to a PPO-inhibiting herbicide.

Caption: Conceptual workflow of the Sister Chromatid Exchange (SCE) assay.

Conclusion

The preliminary biological activity profile of 3,4-Dichlorobenzotrifluoride is primarily defined by its toxicological properties, including irritation and potential genotoxicity. While it is not directly used for its biological effects, its role as a crucial intermediate in the synthesis of PPO-inhibiting herbicides highlights its importance in the development of biologically active molecules. Further research is required to fully elucidate its pharmacological properties and mechanism of action.

References

- 1. CN103896728A - Method for preparing 3, 4-dichlorobenzotrifluoride - Google Patents [patents.google.com]

- 2. 3,4-Dichlorobenzotrifluoride | C7H3Cl2F3 | CID 9481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 4. The Sister Chromatid Exchange (SCE) Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. Design, Synthesis, and Herbicidal Activity of Diphenyl Ether Derivatives Containing a Five-Membered Heterocycle - PubMed [pubmed.ncbi.nlm.nih.gov]

commercial availability of 3,4-Dichloro-2-fluorobenzodifluoride

An important note on chemical nomenclature: The compound "3,4-Dichloro-2-fluorobenzodifluoride" as named in the query is not a standard or recognized chemical name and its commercial availability could not be verified. Based on the provided naming convention, this guide will focus on the closely related and commercially significant compound, 3,4-Dichlorobenzotrifluoride (CAS Number: 328-84-7). This chemical is also known by its IUPAC name, 1,2-Dichloro-4-(trifluoromethyl)benzene.[1][2] It is a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[3][4]

Physicochemical Properties

3,4-Dichlorobenzotrifluoride is a colorless liquid with an aromatic odor.[1] It is insoluble in water but soluble in organic solvents such as ethanol, acetone, and dichloromethane.[1][4] The trifluoromethyl group, combined with the dichlorination of the benzene ring, imparts unique properties to the molecule, influencing its reactivity and physical characteristics.[4]

| Property | Value | Reference |

| Molecular Formula | C7H3Cl2F3 | [1][3] |

| Molecular Weight | 215.00 g/mol | [1][3] |

| CAS Number | 328-84-7 | [1][3] |

| Appearance | Colorless liquid | [1][3] |

| Boiling Point | 173-174 °C | [1][3] |

| Melting Point | -13 to -12 °C | [1][3] |

| Density | 1.478 g/mL at 25 °C | |

| Refractive Index | n20/D 1.475 | |

| Vapor Pressure | 1.6 mmHg (20 °C) | |

| Flash Point | 65 °C | [1] |

Commercial Availability

3,4-Dichlorobenzotrifluoride is readily available from several chemical suppliers. The typical purity offered is around 97-98%.

| Supplier | Purity | Quantity |

| Sigma-Aldrich | 97% | 100 g |

| Chem-Impex | ≥ 98% (GC) | Inquire for quantities |

| Matrix Fine Chemicals | Inquire | Inquire for quantities |

Experimental Protocols

Synthesis of 3,4-Dichlorobenzotrifluoride

A common method for the synthesis of 3,4-Dichlorobenzotrifluoride involves the chlorination of 4-chlorobenzotrifluoride.[1] An alternative patented method utilizes 3,4-dichlorotoluene as a starting material, which undergoes a two-step process of chlorination and fluorination.[5]

Step 1: Chlorination of 3,4-Dichlorotoluene

-

Reactants: 3,4-Dichlorotoluene and chlorine gas.

-

Catalyst: A suitable catalyst for chlorination is used.

-

Procedure: 3,4-Dichlorotoluene is reacted with chlorine gas in the presence of a catalyst to yield 3,4-dichlorobenzotrichloride.[1]

Step 2: Fluorination of 3,4-Dichlorobenzotrichloride

-

Reactants: 3,4-Dichlorobenzotrichloride and anhydrous hydrogen fluoride.

-

Procedure: The 3,4-dichlorobenzotrichloride obtained from the first step is then reacted with anhydrous hydrogen fluoride. This halogen exchange reaction replaces the chlorine atoms on the trichloromethyl group with fluorine atoms, producing the crude 3,4-Dichlorobenzotrifluoride.[1]

-

Purification: The crude product is then purified through distillation, neutralization, and filtration to obtain the final product.[5]

This process is advantageous as it avoids the formation of the 2,4-dichloro isomer, leading to a higher yield of the desired 3,4-Dichlorobenzotrifluoride.[5]

Applications in Research and Development

3,4-Dichlorobenzotrifluoride serves as a key building block in the synthesis of more complex molecules. Its applications include:

-

Agrochemicals: It is used as an intermediate in the production of herbicides. For example, it has been used in the preparation of the potential diphenyl ether herbicide, 2-chloro-4-trifluoromethylphenyl 4-nitrophenylether.

-

Pharmaceuticals: The trifluoromethyl group is a common motif in many pharmaceutical compounds, and 3,4-Dichlorobenzotrifluoride can be a starting material for their synthesis.

-

Specialty Chemicals: It is also used in the formulation of specialty chemicals, coatings, and adhesives due to its solvent properties and thermal stability.[3]

Visualizations

References

- 1. 3,4-Dichlorobenzotrifluoride | C7H3Cl2F3 | CID 9481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,2-DICHLORO-4-(TRIFLUOROMETHYL)BENZENE | CAS 328-84-7 [matrix-fine-chemicals.com]

- 3. chemimpex.com [chemimpex.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. CN103896728A - Method for preparing 3, 4-dichlorobenzotrifluoride - Google Patents [patents.google.com]

Methodological & Application

Application Note: A Multi-Step Synthesis of 3,4-Dichloro-2-fluorobenzotrifluoride

Introduction

Fluorinated organic compounds are of significant interest in the pharmaceutical and agrochemical industries due to the unique properties conferred by fluorine atoms, such as increased metabolic stability, enhanced binding affinity, and modified lipophilicity. The benzotrifluoride moiety, in particular, is a key structural motif in many commercial products. This document provides a detailed protocol for the synthesis of 3,4-Dichloro-2-fluorobenzotrifluoride, a complex substituted aromatic building block, starting from the readily available 3,4-dichlorotoluene. The described synthetic route involves a five-step sequence: side-chain photochlorination, halogen-exchange fluorination, aromatic nitration, reduction of the nitro group, and a final fluorination via the Balz-Schiemann reaction.

Overall Synthetic Pathway

The synthesis proceeds through several key intermediates, starting with the conversion of the methyl group of 3,4-dichlorotoluene to a trifluoromethyl group, followed by the introduction of a fluorine atom onto the aromatic ring.

Figure 1. Overall synthetic scheme for 3,4-Dichloro-2-fluorobenzotrifluoride.

Experimental Protocols

Step 1: Synthesis of 3,4-Dichlorobenzotrichloride via Photochlorination

This protocol describes the free-radical chlorination of the methyl group of 3,4-dichlorotoluene.

Methodology:

-

Charge a four-liter, UV-transparent reactor equipped with a gas sparge tube, a reflux condenser, and a mechanical stirrer with 3,4-dichlorotoluene (1 mole) and carbon tetrachloride (300 g) as a solvent.

-

Initiate stirring and heat the mixture to a gentle reflux (approximately 70-80°C).

-

Turn on the internal UV light source.

-

Introduce chlorine gas through the sparge tube at a rate that matches the reaction's consumption, monitored by the off-gas scrubber.

-

Maintain the reaction temperature between 100°C and 140°C.[1] The reaction is highly exothermic and may require external cooling to control.

-

Monitor the reaction progress by Gas Chromatography (GC) by taking aliquots periodically. The reaction is complete when the starting material and intermediate chlorinated products (benzyl chloride and benzal chloride derivatives) are consumed. This may take 10-12 hours.[1]

-

Once the reaction is complete, turn off the UV lamp and stop the chlorine flow. Purge the reactor with nitrogen gas to remove any residual chlorine and HCl.

-

The solvent (CCl4) can be removed by distillation. The crude 3,4-dichlorobenzotrichloride is typically a dark oil and can be used in the next step without further purification.

Step 2: Synthesis of 3,4-Dichlorobenzotrifluoride via Halogen Exchange

This protocol details the fluorination of the trichloromethyl group using anhydrous hydrogen fluoride (HF).[2][3]

Methodology:

-

Caution: Anhydrous hydrogen fluoride is extremely corrosive and toxic. This reaction must be performed in a specialized pressure reactor (autoclave) made of a suitable material like Hastelloy or Monel, within a well-ventilated fume hood, by personnel trained in handling HF.

-

Charge the stainless steel autoclave with the crude 3,4-dichlorobenzotrichloride (1 mole) from Step 1.

-

Cool the autoclave and carefully add anhydrous hydrogen fluoride (3-3.5 moles).[3]

-

Seal the reactor and begin vigorous stirring.

-

Heat the mixture to a final temperature of 110–115°C. The pressure will rise to 1.5–2.5 MPa.[3]

-

Maintain the reaction at this temperature and pressure for 4-10 hours.[3] Monitor the reaction progress by sampling the headspace (if possible) or by running test reactions to establish the required time.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the excess HF into a suitable aqueous basic scrubber (e.g., calcium hydroxide or potassium hydroxide solution).

-

The crude organic phase is then carefully discharged, washed with a dilute base (e.g., NaHCO3 solution) to neutralize residual acid, then with water, and dried over an anhydrous agent like MgSO4.

-

The crude 3,4-dichlorobenzotrifluoride is purified by vacuum distillation, collecting the fraction boiling at approximately 172–175°C.[3]

Step 3: Nitration of 3,4-Dichlorobenzotrifluoride

This protocol describes the electrophilic aromatic substitution to install a nitro group, yielding 2-Nitro-3,4-dichlorobenzotrifluoride.

Methodology:

-

In a round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, cool concentrated sulfuric acid (98%, 2.5 eq) to 0-5°C in an ice-water bath.

-

Slowly add fuming nitric acid (1.5 eq) to the sulfuric acid with constant stirring, keeping the temperature below 10°C to form the nitrating mixture.

-

Once the nitrating mixture is prepared and cooled, add 3,4-dichlorobenzotrifluoride (1 eq) dropwise from the addition funnel over 30-60 minutes. Maintain the internal temperature of the reaction between 0°C and 10°C throughout the addition.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC.

-

Upon completion, carefully pour the reaction mixture onto crushed ice with stirring.

-

The product will separate as an oil or solid. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

-

Combine the organic layers, wash with water, then with saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 2-Nitro-3,4-dichlorobenzotrifluoride, which can be purified by recrystallization or chromatography.

Step 4: Reduction to 2-Amino-3,4-dichlorobenzotrifluoride

This protocol details the reduction of the nitro group to a primary amine.

Methodology:

-

Set up a round-bottom flask with a reflux condenser and mechanical stirrer.

-

Add the crude 2-Nitro-3,4-dichlorobenzotrifluoride (1 eq) and a solvent such as ethanol or acetic acid.

-

Add iron powder (3-5 eq) to the mixture.

-

Heat the mixture to 50-60°C and then add concentrated hydrochloric acid (0.5 eq) portion-wise. The reaction is exothermic.

-

After the initial exotherm subsides, heat the mixture to reflux for 2-3 hours until the starting material is consumed (monitor by TLC).

-

Cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the iron salts. Wash the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure.

-

Basify the residue with a concentrated NaOH solution to pH > 10 and extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude 2-Amino-3,4-dichlorobenzotrifluoride. The product can be purified by vacuum distillation or column chromatography.

Step 5: Synthesis of 3,4-Dichloro-2-fluorobenzotrifluoride via Balz-Schiemann Reaction

This protocol describes the conversion of the primary amine to a fluorine atom via a diazonium salt intermediate.[4][5]

References

- 1. US4046656A - Photochlorination process for methyl aromatic compounds - Google Patents [patents.google.com]

- 2. 3,4-Dichlorobenzotrifluoride | C7H3Cl2F3 | CID 9481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN103896728A - Method for preparing 3, 4-dichlorobenzotrifluoride - Google Patents [patents.google.com]

- 4. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 5. Schiemann Reaction [drugfuture.com]

detailed experimental protocol for 3,4-Dichloro-2-fluorobenzodifluoride synthesis

Application Notes and Protocols for Halogenated Benzotrifluorides

Topic: Detailed Experimental Protocol for 3,4-Dichloro-2-fluorobenzotrifluoride Synthesis

Audience: Researchers, scientists, and drug development professionals.

Note on Availability: Extensive literature searches did not yield an established experimental protocol for the direct synthesis of 3,4-Dichloro-2-fluorobenzotrifluoride. However, detailed methodologies for the synthesis of the structurally related and commercially important intermediate, 3,4-Dichlorobenzotrifluoride, are well-documented. This document provides a comprehensive overview and detailed protocols for the synthesis of 3,4-Dichlorobenzotrifluoride, which may serve as a foundational reference.

Synthesis of 3,4-Dichlorobenzotrifluoride

3,4-Dichlorobenzotrifluoride is a colorless liquid that serves as a crucial intermediate in the production of pharmaceuticals, agrochemicals (such as herbicides and insecticides), and dyes.[1][2][3] Its synthesis is primarily achieved through the chlorination of 4-chlorobenzotrifluoride or through a multi-step process starting from 3,4-dichlorotoluene.[2][4][5]

Summary of Synthetic Routes

| Starting Material | Key Reagents | Reaction Type | Reported Yield | Purity | Reference |

| 4-Chlorobenzotrifluoride | Chlorine (Cl₂), Iron powder, Iron (III) chloride | Electrophilic Aromatic Substitution (Chlorination) | 93.8% | >99% | [6] |

| 3,4-Dichlorotoluene | Chlorine (Cl₂), Anhydrous Hydrogen Fluoride (HF) | Side-chain chlorination followed by halogen exchange | High | Not specified | [2][4] |

| 4-Chlorobenzoyl chloride | Chlorine (Cl₂), Ferric chloride | Chlorination | Not specified | Not specified | [1] |

| 3,4-Dichlorobenzotrichloride | Anhydrous Hydrogen Fluoride (HF) | Halogen Exchange | Not specified | Not specified | [4] |

| 4-Chloro-3-nitrobenzotrifluoride | Chlorine (Cl₂), Sulphur monochloride, Ferric chloride | Nitro group displacement | 8.2% (as part of a mixture) | Not specified | [7] |

Detailed Experimental Protocol: Chlorination of 4-Chlorobenzotrifluoride

This protocol details the synthesis of 3,4-Dichlorobenzotrifluoride from 4-Chlorobenzotrifluoride, a common and efficient method.[5][6]

Materials and Equipment

-

Reactants: 4-Chlorobenzotrifluoride, Dry Chlorine Gas (Cl₂)

-

Catalyst: Mixture of Iron powder and Iron (III) chloride[6]

-

Apparatus: Jacketed glass reactor with a stirrer, condenser, gas inlet tube, and temperature controller. Vacuum distillation setup.

Experimental Procedure

-

Reactor Setup:

-

Charge the glass reactor with 4-Chlorobenzotrifluoride and the catalyst (a mixture of iron powder and iron trichloride).[6]

-

-

Reaction Initiation:

-

Chlorination:

-

Introduce dry chlorine gas into the reactor at a controlled flow rate.

-

Continue heating the reactor to a constant temperature between 70°C and 90°C.[6]

-

Maintain the reaction at this temperature for a minimum of two hours, continuously feeding dry chlorine gas.[6]

-

Monitor the reaction progress by taking samples every 30 minutes and analyzing the content of 3,4-Dichlorobenzotrifluoride using gas chromatography (GC).[6]

-

-

Reaction Completion and Work-up:

-

Purification:

-

Final Product:

-

The distilled product is high-purity 3,4-Dichlorobenzotrifluoride (>99%).[6]

-

Quantitative Data

| Parameter | Value |

| Starting Material | 4-Chlorobenzotrifluoride |

| Final Product | 3,4-Dichlorobenzotrifluoride |

| Purity | >99.6% |

| Yield | 93.8% |

| Boiling Point | 173-174 °C |

| Melting Point | -13 to -12 °C |

| Density | 1.478 g/mL at 25 °C |

(Data sourced from[6])

Experimental Workflow Diagram

Caption: Workflow for the synthesis of 3,4-Dichlorobenzotrifluoride.

References

- 1. Page loading... [wap.guidechem.com]

- 2. CN103896728A - Method for preparing 3, 4-dichlorobenzotrifluoride - Google Patents [patents.google.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 3,4-Dichlorobenzotrifluoride | C7H3Cl2F3 | CID 9481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. 3-Fluorobenzotrifluoride synthesis - chemicalbook [chemicalbook.com]

- 7. Preparation of chlorobenzotrifluoride compounds - Patent 0150587 [data.epo.org]

Applications of 3,4-Dichloro-2-fluorobenzotrifluoride in Organic Synthesis: A Detailed Analysis

Note to the Reader: Extensive literature searches did not yield specific applications or experimental protocols for 3,4-Dichloro-2-fluorobenzotrifluoride. This suggests it is not a widely used or commercially available intermediate. The following application notes are based on the closely related and industrially significant compound, 3,4-Dichlorobenzotrifluoride , and include a theoretical analysis of the potential applications for 3,4-Dichloro-2-fluorobenzotrifluoride based on its chemical structure.

Part 1: Applications of the Key Analog, 3,4-Dichlorobenzotrifluoride